4-(5-Bromopyrimidin-2-yl)oxan-4-amine
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Overview
Description
4-(5-Bromopyrimidin-2-yl)oxan-4-amine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol It is characterized by the presence of a bromopyrimidine group attached to an oxan-4-amine structure
Preparation Methods
The synthesis of 4-(5-Bromopyrimidin-2-yl)oxan-4-amine typically involves the reaction of 5-bromopyrimidine with appropriate reagents to introduce the oxan-4-amine moiety. One common method involves the use of nucleophilic substitution reactions under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(5-Bromopyrimidin-2-yl)oxan-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include lithium diisopropylamide for metallation and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Bromopyrimidin-2-yl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It may be used in the study of biological processes and as a building block for bioactive molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromopyrimidine group can participate in binding interactions with enzymes or receptors, influencing their activity. The oxan-4-amine moiety may also play a role in the compound’s overall biological activity .
Comparison with Similar Compounds
4-(5-Bromopyrimidin-2-yl)oxan-4-amine can be compared with other similar compounds, such as:
4-(5-Bromopyridin-2-yl)oxan-4-amine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
4-(5-Bromopyrimidin-2-yl)morpholine: This compound has a morpholine ring instead of an oxan-4-amine structure, which can affect its reactivity and applications.
Properties
Molecular Formula |
C9H12BrN3O |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxan-4-amine |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-12-8(13-6-7)9(11)1-3-14-4-2-9/h5-6H,1-4,11H2 |
InChI Key |
UVWZJHSEKRFGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=N2)Br)N |
Origin of Product |
United States |
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